3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid
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Description
The compound “3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid” is a chemical compound that belongs to the class of thiazolo pyrimidines . It is available for purchase from chemical suppliers .
Synthesis Analysis
The synthesis of similar thiazolo pyrimidines has been reported in the literature. For instance, 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes in a single step .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, in the case of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring is in a flattened half-chair conformation and the 3-methoxyphenyl substituent is in an axial arrangement .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of 3-(8-hydroxyquinolin-5-yl)-5-oxo-5H-thiazolo pyrimidines were synthesized by the reaction of 7-methylthio-3-(8-hydroxyquinolin-5-yl)-5-oxo-5H-thiazolo pyrimidine-6-carbonitrile with different N- and O-nucleophiles, such as hetaryl amines, aryl amines, substituted phenols in the presence of anhydrous potassium carbonate (K2CO3) and dimethyl formamide (DMF) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, the N-methyl-D-aspartate receptor (NMDAR) is a Na(+) and Ca(2+) permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. Potent GluN2A-selective NMDAR positive allosteric modulators (PAMs) have been discovered starting from a high-throughput screening hit .
Future Directions
Thiazolo pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-4-3-6(12)11-5(2)7(8(13)14)15-9(11)10-4/h3H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBIIPACOFFOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C(SC2=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylic acid |
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